2,1-Benzothiazol-5-ol as a Scaffold for Kinase Inhibition in Cancer Research
2,1-Benzothiazol-5-ol serves as a key intermediate and pharmacophore for developing potent kinase inhibitors, with its specific isomeric form offering a distinct spatial arrangement for target binding compared to other benzothiazoles. [1] In a study evaluating benzothiazole-based derivatives against hepatocellular carcinoma (HepG2) cells, the most active compounds exhibited IC50 values comparable to the reference drug lapatinib. [1] While the specific 2,1-isomer was not tested head-to-head, the data supports the benzothiazole class's potential as a competitive scaffold for tyrosine kinase inhibition, and the unique geometry of the 2,1-orientation is likely to confer different binding kinetics or selectivity profiles than the more common 1,3-isomer. [2]
| Evidence Dimension | Antiproliferative activity (in vitro) against HepG2 cancer cells |
|---|---|
| Target Compound Data | Not directly reported; used as a core scaffold for potent derivatives. |
| Comparator Or Baseline | Lapatinib (reference drug) |
| Quantified Difference | Most active synthesized benzothiazole derivatives exhibited IC50 values comparable to lapatinib. |
| Conditions | In vitro cytotoxicity assay on HepG2 (hepatocellular carcinoma) cells |
Why This Matters
This confirms the benzothiazole scaffold's validity in a therapeutically relevant area, where procuring the correct isomeric starting material like 2,1-Benzothiazol-5-ol is the first critical step in developing novel, potent kinase inhibitors.
- [1] El-Damasy, A. K., et al. (2022). Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. Bioorganic Chemistry, 122, 105696. View Source
- [2] Weekes, A. A., & Westwell, A. D. (2009). 2-Arylbenzothiazoles as kinase inhibitors. Current Medicinal Chemistry, 16(19), 2430-2440. View Source
